2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole
Overview
Description
2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-iodo-5-methoxyaniline.
Formation of Benzothiazole Ring: The aniline derivative undergoes cyclization with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzothiazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiazole ring.
Coupling Reactions: The ethoxy and methoxy groups can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-ethoxy-3-azido-5-methoxyphenyl)-1,3-benzothiazole.
Scientific Research Applications
2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its binding affinity through halogen bonding, while the ethoxy and methoxy groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxy-3-iodo-5-methoxyphenyl)-2-propenoic acid
- (2E)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)acrylic acid
- 1-(4-ethoxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine
Uniqueness
2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2S/c1-3-20-15-11(17)8-10(9-13(15)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDRVGWEWVNCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C2=NC3=CC=CC=C3S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.